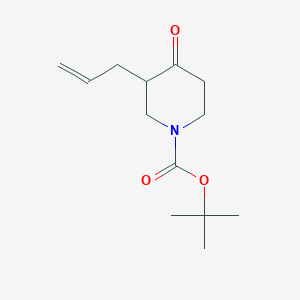

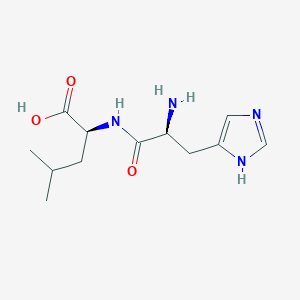

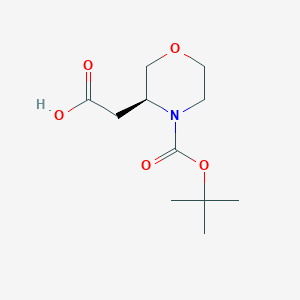

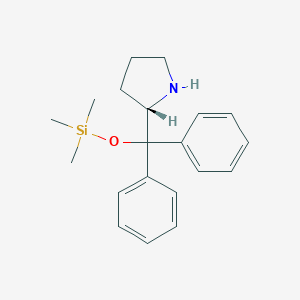

![molecular formula C6H4BrN3O B152542 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one CAS No. 956077-63-7](/img/structure/B152542.png)

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one" is a heterocyclic compound that belongs to the broader class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biomedical applications and the variety of substituents that can be present at different positions on the heterocyclic framework . Although the specific compound is not directly mentioned in the provided papers, the general class of compounds has been extensively studied and synthesized for various applications, including as intermediates in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves starting from either a preformed pyrazole or pyridine and employing various synthetic methods. For example, one-pot three-component reactions catalyzed by n-tetrabutylammonium tribromide (TBATB) have been used to synthesize related compounds . Additionally, the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines has been employed to create novel derivatives with potential insecticidal and fungicidal activities . The synthesis of related compounds can also involve bromination steps, as seen in the synthesis of chlor-antraniliprole intermediates .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been investigated using techniques such as single crystal X-ray diffraction, which provides insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing . These structural analyses are crucial for understanding the properties and potential interactions of these compounds with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-b]pyridine derivatives is influenced by the substituents present on the heterocyclic core. For instance, the presence of bromo and other halogen substituents can facilitate further chemical transformations, such as coupling reactions . The reactivity of these compounds can be harnessed to create a wide range of derivatives with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are determined by their molecular structure. The presence of halogen atoms, such as bromine, can affect the compound's density, solubility, and crystalline properties . These properties are important for the compound's application in medicinal chemistry and its behavior in biological systems.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

- Summary : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results : The advantages and drawbacks of different synthetic strategies and approaches are considered .

2. PPARα Activation

- Summary : The 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives were identified as PPARα-selective activators with markedly different structures from those of the well-known PPARα agonists .

- Methods : The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation .

- Results : The phenyl side chain of the compounds occupies a small cavity between Ile272 and Ile354, which is rarely accessed by fibrates. This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity .

3. ALK-L1196M Inhibitors

- Summary : A novel and potent L1196M inhibitor, 10g, was identified .

- Methods : A SAR study of pyrazolo[3,4-b]pyridines was performed to override crizotinib resistance caused by ALK-L1196M mutation .

- Results : 10g displayed exceptional enzymatic activities (<0.5nM of IC50) against ALK-L1196M as well as against ALK-wt .

Zukünftige Richtungen

The future directions for research on 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one and similar compounds could involve further exploration of their synthesis, structure-activity relationships, and potential biomedical applications . The interest in these compounds is due to their close similarity with the purine bases adenine and guanine .

Eigenschaften

IUPAC Name |

3-bromo-2,6-dihydropyrazolo[3,4-c]pyridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAOUEGATNRXHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=NNC(=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

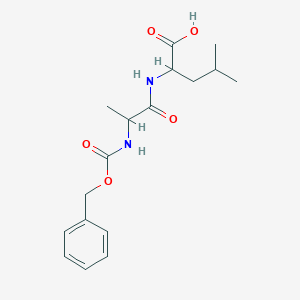

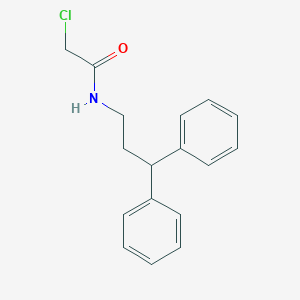

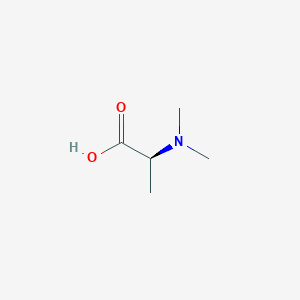

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)